molecular formula C19H16FNO5S B2767173 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate CAS No. 1203255-95-1

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate

Cat. No.: B2767173
CAS No.: 1203255-95-1
M. Wt: 389.4
InChI Key: QLESYEIXGHQKGS-UHFFFAOYSA-N
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Description

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate features a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and at position 3 with a methyl ester linked to a 3-(benzenesulfonyl)propanoate moiety. This structural combination suggests applications in medicinal chemistry, particularly in modulating solubility, stability, and target binding.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S/c20-15-8-6-14(7-9-15)18-12-16(21-26-18)13-25-19(22)10-11-27(23,24)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESYEIXGHQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles could be employed to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxazoles, including [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl compounds, exhibit promising anticancer properties. These compounds have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain oxazole derivatives can significantly reduce cell viability in glioblastoma cell lines through mechanisms involving DNA damage and apoptosis induction .

Antidiabetic Properties
Oxazole derivatives are also being explored for their antidiabetic effects. In vivo studies using models such as Drosophila melanogaster have demonstrated that certain derivatives can lower glucose levels effectively, suggesting their potential as therapeutic agents for diabetes management . This aligns with the broader trend of synthesizing heterocyclic compounds for metabolic disease treatment.

Antimicrobial Activity
The compound has been tested for antimicrobial properties against various pathogens. The unique structure of oxazoles contributes to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes, making them suitable candidates for developing new antibiotics .

Material Science

Polymer Chemistry
In material science, oxazole-containing compounds are being utilized to develop new polymers with enhanced thermal stability and mechanical properties. The incorporation of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl moieties into polymer backbones can lead to materials that exhibit improved resistance to heat and chemical degradation, making them suitable for a range of industrial applications .

Fluorescent Materials
The optical properties of oxazole derivatives make them candidates for use in fluorescent materials. Their ability to absorb UV light and emit visible light is being harnessed in the development of sensors and imaging agents in biological research .

Agricultural Chemistry

Pesticidal Activity
Research into the pesticidal applications of oxazole derivatives has revealed their potential as insecticides and fungicides. The mechanism often involves disrupting specific biochemical pathways in pests or pathogens, which can lead to effective pest management strategies without harming non-target organisms .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityGlioblastoma Cell LinesSignificant reduction in cell viability and induction of apoptosis through DNA damage mechanisms .
Antidiabetic ResearchDrosophila melanogaster ModelCompounds demonstrated a notable decrease in glucose levels, indicating potential for diabetes treatment .
Polymer DevelopmentMaterial ScienceEnhanced thermal stability and mechanical properties observed in polymers incorporating oxazole units .
Pesticide EfficacyAgricultural ChemistryEffective against specific pests with minimal impact on non-target species .

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate (), a structural analog with distinct substituents.

Table 1: Substituent and Functional Group Analysis
Compound Oxazole Substituent Ester Side Chain Hydrogen Bonding Features Electronic Effects
Target Compound 4-Fluorophenyl Benzenesulfonylpropanoate Acceptor (sulfonyl O) Moderate EWG (F), Strong EWG (sulfonyl)
Methyl 2-amino-... () 4-Nitrophenyl Amino-trifluoropropanoate Donor (NH2), Acceptor (NO2, ester carbonyl) Strong EWG (NO2), Electron-deficient CF3

Physicochemical and Functional Implications

In contrast, the nitro and amino groups in the analog () enable donor-acceptor interactions, which may enhance crystallinity or stability in polar solvents.

Electronic and Steric Effects The 4-fluorophenyl group in the target compound offers moderate electron withdrawal, whereas the 4-nitrophenyl group in the analog () introduces stronger electron-deficient properties. This difference could affect reactivity in electrophilic substitutions or binding to biological targets. The trifluoromethyl and amino groups in the analog may increase steric bulk and alter metabolic stability compared to the target’s sulfonyl group.

Conversely, the nitro and trifluoromethyl groups in the analog may reduce solubility but increase membrane permeability.

Research Findings and Limitations

  • Functional Comparisons : The nitro group in the analog () may confer higher reactivity in reduction or nucleophilic aromatic substitution reactions compared to the fluorine in the target.
  • Biological Relevance: The sulfonyl group’s hydrogen-bonding capacity could make the target compound more suitable for enzyme inhibition (e.g., protease targets), whereas the analog’s amino group might facilitate interactions with nucleic acids.

Biological Activity

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19FN2O4
  • Molecular Weight : 406.41 g/mol
  • LogP : 4.336 (indicating lipophilicity)
  • Water Solubility : LogSw = -4.47 (indicating low solubility in water)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds containing the oxazole moiety exhibit significant anticancer properties. For instance, derivatives of oxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been included in screening libraries targeting cancer therapeutics, suggesting its potential role in drug discovery for oncology applications .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro tests have shown that it inhibits the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes within the pathogens .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of the oxazole ring contributes to its ability to scavenge free radicals, thus reducing oxidative stress within cells.

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Oxazole Derivatives as Anticancer Agents :
    • A study published in a peer-reviewed journal demonstrated that a related oxazole derivative exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating strong antitumor activity .
  • Antimicrobial Efficacy :
    • Research highlighted the efficacy of oxazole-based compounds against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential as new antimicrobial agents .

Data Tables

Biological Activity IC50 Value (µM) Target Pathway
Anticancer (Breast)0.025Apoptosis induction
Antimicrobial (MRSA)0.5Cell membrane disruption
Anti-inflammatory0.1COX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the oxazole core via cyclization of nitrile oxides with alkynes (Huisgen reaction) using 4-fluorophenyl-substituted precursors .
  • Step 2 : Introduce the benzenesulfonylpropanoate moiety via nucleophilic substitution or esterification under mild acidic/basic conditions (e.g., DCC/DMAP coupling) .
  • Optimization : Use high-throughput screening to vary solvents (THF vs. DMF), catalysts (e.g., Pd for cross-coupling), and temperatures. Monitor yields via HPLC and purity via NMR .
  • Key Data :
Reaction StepSolventCatalystYield (%)Purity (HPLC)
Oxazole formationTHFNone6592%
EsterificationDCMDMAP7895%

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Protocol :

  • Crystal Growth : Use vapor diffusion with dichloromethane/hexane mixtures.
  • Data Collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles, particularly the oxazole-sulfonyl torsion angle .
  • Validation : Compare experimental bond lengths (e.g., C-O in oxazole: 1.36 Å) with DFT-calculated values. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methods :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients; monitor degradation products (e.g., hydrolysis of the ester group) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.
  • Stability Data :
ConditionTemp (°C)% Degradation (7 days)
Dark, 4°C4<2%
Light, 25°C2512%

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and solubility of this compound?

  • Analysis :

  • Graph Set Notation : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings between sulfonyl oxygen and fluorophenyl hydrogens) .
  • Solubility Prediction : Use Hansen solubility parameters correlated with crystal lattice energy (calculated via PIXEL method).
  • Key Finding : Low solubility in polar solvents (logP = 3.2) due to dense π-π stacking (interplanar distance: 3.5 Å) .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Workflow :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices to identify reactive sites (e.g., oxazole C-4 position) .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to model hydrolysis kinetics .
  • Data Output :
SiteFukui Index (Electrophilic)Reactivity Ranking
C-4 (oxazole)0.12High
Sulfonyl S0.03Low

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the benzenesulfonyl group) .
  • Crystallographic Disorder : Refine occupancy factors in SHELXL for asymmetric units showing positional disorder .
  • Case Study : At 298 K, NMR shows a singlet for oxazole protons, while X-ray reveals C2 symmetry; VT-NMR confirms averaging above 250 K .

Methodological Considerations

  • Synthetic Pitfalls : Avoid prolonged heating during esterification to prevent oxazole ring-opening.
  • Crystallography : Prioritize synchrotron sources for high-resolution data if twinning is observed.
  • Data Reproducibility : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots for degradation studies) .

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